molecular formula C8H5BrFNO3 B11750512 1-(2-Bromo-4-fluoro-5-nitro-phenyl)-ethanone

1-(2-Bromo-4-fluoro-5-nitro-phenyl)-ethanone

Cat. No.: B11750512
M. Wt: 262.03 g/mol
InChI Key: DBMCRBRPXSRIDM-UHFFFAOYSA-N
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Description

1-(2-Bromo-4-fluoro-5-nitro-phenyl)-ethanone is a halogenated aromatic ketone featuring a bromine atom at the 2-position, a fluorine atom at the 4-position, and a nitro group at the 5-position on the phenyl ring. This compound’s molecular formula is C₈H₅BrFNO₃, with a calculated molar mass of 261.04 g/mol. The strategic placement of electron-withdrawing groups (Br, F, NO₂) significantly influences its electronic properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

Molecular Formula

C8H5BrFNO3

Molecular Weight

262.03 g/mol

IUPAC Name

1-(2-bromo-4-fluoro-5-nitrophenyl)ethanone

InChI

InChI=1S/C8H5BrFNO3/c1-4(12)5-2-8(11(13)14)7(10)3-6(5)9/h2-3H,1H3

InChI Key

DBMCRBRPXSRIDM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1Br)F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-4-fluoro-5-nitro-phenyl)-ethanone typically involves the bromination, fluorination, and nitration of a suitable aromatic precursor, followed by the introduction of the ethanone group. One common method involves the following steps:

    Bromination: The aromatic precursor is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom.

    Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent like potassium fluoride.

    Nitration: The fluorinated intermediate undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.

    Ethanone Introduction: Finally, the ethanone group is introduced through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of 1-(2-Bromo-4-fluoro-5-nitro-phenyl)-ethanone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-4-fluoro-5-nitro-phenyl)-ethanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine, fluorine, and nitro groups can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Sodium iodide in acetone for halogen exchange.

    Reduction: Hydrogen gas with palladium on carbon.

    Oxidation: Potassium permanganate in acidic or basic medium.

Major Products

    Substitution: Derivatives with different halogens or functional groups.

    Reduction: 1-(2-Bromo-4-fluoro-5-amino-phenyl)-ethanone.

    Oxidation: 1-(2-Bromo-4-fluoro-5-nitro-phenyl)-acetic acid.

Scientific Research Applications

1-(2-Bromo-4-fluoro-5-nitro-phenyl)-ethanone has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is explored for its use in the development of advanced materials, such as polymers and coatings.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and molecular interactions.

    Industrial Chemistry: The compound is utilized in the production of specialty chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4-fluoro-5-nitro-phenyl)-ethanone depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the nitro group can facilitate electron transfer reactions, while the bromine and fluorine atoms can enhance binding affinity to target molecules.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Properties/Synthesis Insights
1-(2-Bromo-4-fluoro-5-nitro-phenyl)-ethanone 2-Br, 4-F, 5-NO₂ C₈H₅BrFNO₃ 261.04 High electron-withdrawing effect; potential for nucleophilic aromatic substitution .
1-(2-Bromo-5-nitrophenyl)ethanone 2-Br, 5-NO₂ C₈H₆BrNO₃ 244.04 Lacks fluorine; nitro group enhances electrophilicity at position 4. Synthesized via nitration followed by bromination.
1-(4-Bromo-2-fluorophenyl)ethanone 4-Br, 2-F C₈H₆BrFO 217.04 Bromine and fluorine para to ketone; used in Suzuki couplings for biaryl synthesis .
1-(2-Bromo-4-methyl-5-nitro-phenyl)-ethanone 2-Br, 4-CH₃, 5-NO₂ C₉H₈BrNO₃ 258.07 Methyl group increases steric hindrance compared to fluorine; synthesized via bromination in chloroform mixtures.

Physicochemical Properties

  • Electron Effects : The nitro group at position 5 in the target compound strongly deactivates the aromatic ring, directing further electrophilic substitutions to meta positions. Fluorine’s inductive electron-withdrawing effect further enhances this deactivation .
  • Thermal Stability: Bromine and nitro groups may lower melting points compared to non-halogenated analogs, as seen in 1-(3,4-dihydroxy-6-methylphenyl)-ethanone (m.p. ~112°C for nitro derivatives ).

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